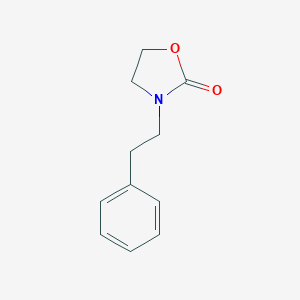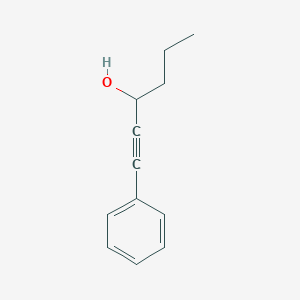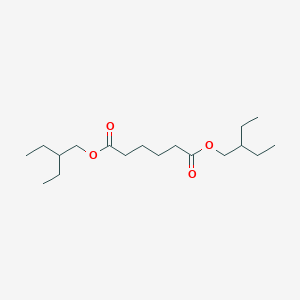
Carbonic acid, methyl 4-methylphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, methyl 4-methylphenyl ester, also known as methyl parathion, is a widely used organophosphate insecticide. It is a colorless to brownish-yellow liquid that is soluble in organic solvents. Methyl parathion is used to control a variety of pests, including insects, mites, and nematodes. It has been used in agriculture, forestry, and public health programs for many years. However, it is also a highly toxic compound that can have serious health effects on humans and animals.
Mécanisme D'action
Methyl parathion acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine, a neurotransmitter that is necessary for proper nerve function. This leads to an accumulation of acetylcholine in the nervous system, which can cause overstimulation and ultimately paralysis.
Biochemical and Physiological Effects
Methyl parathion can have a range of biochemical and physiological effects on humans and animals. These effects can include respiratory distress, nausea, vomiting, diarrhea, abdominal cramps, headache, dizziness, confusion, seizures, and coma. Long-term exposure to Carbonic acid, methyl 4-methylphenyl ester parathion can also lead to chronic health effects, including neurological damage, cancer, and reproductive disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl parathion has been used extensively in laboratory experiments to study its effects on insects and other organisms. Its insecticidal properties make it a useful tool for studying the nervous system and insect behavior. However, its toxicity also makes it difficult to work with, and precautions must be taken to ensure the safety of researchers.
Orientations Futures
There are many potential future directions for research on Carbonic acid, methyl 4-methylphenyl ester parathion. One area of interest is the development of safer alternatives to this highly toxic compound. Another area of research is the study of its long-term effects on human health, particularly in populations that are exposed to it in their work or environment. Additionally, research could focus on the development of new methods for controlling pests that are less harmful to humans and the environment.
Méthodes De Synthèse
Methyl parathion is synthesized by reacting para-nitrophenol with Carbonic acid, methyl 4-methylphenyl ester mercaptan in the presence of a catalyst such as zinc chloride. The resulting intermediate is then reacted with phosphorus trichloride to form Carbonic acid, methyl 4-methylphenyl ester parathion.
Applications De Recherche Scientifique
Methyl parathion has been extensively studied for its insecticidal properties. It has been used to control a wide range of agricultural pests, including aphids, thrips, and spider mites. It has also been used in public health programs to control mosquitoes and other disease-carrying insects.
Propriétés
IUPAC Name |
methyl (4-methylphenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7-3-5-8(6-4-7)12-9(10)11-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSOKBQNISCLMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339337 |
Source


|
| Record name | Carbonic acid, methyl 4-methylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1848-01-7 |
Source


|
| Record name | Carbonic acid, methyl 4-methylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


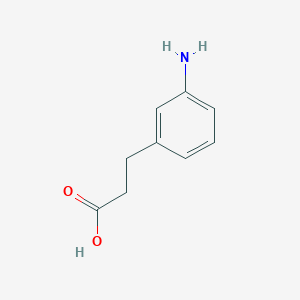
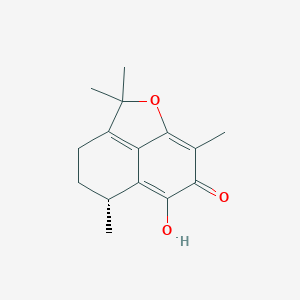



![5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(](/img/structure/B167961.png)
![5-Fluoro-2-phenylbenzo[d]thiazole](/img/structure/B167963.png)

